molecular formula C18H19NO2 B256838 3-(allyloxy)-N-(3,4-dimethylphenyl)benzamide

3-(allyloxy)-N-(3,4-dimethylphenyl)benzamide

Cat. No. B256838
M. Wt: 281.3 g/mol
InChI Key: NYNFWOHNIVDBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allyloxy)-N-(3,4-dimethylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug development.

Scientific Research Applications

3-(allyloxy)-N-(3,4-dimethylphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug development. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. Moreover, it has also been investigated for its potential use as an anti-inflammatory agent and a neuroprotective agent.

Mechanism of Action

The mechanism of action of 3-(allyloxy)-N-(3,4-dimethylphenyl)benzamide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, it has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway.
Biochemical and Physiological Effects:
3-(allyloxy)-N-(3,4-dimethylphenyl)benzamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the suppression of inflammation. Moreover, it has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(allyloxy)-N-(3,4-dimethylphenyl)benzamide is its potent anticancer activity against various cancer cell lines. Moreover, it also exhibits anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-(allyloxy)-N-(3,4-dimethylphenyl)benzamide. One of the major areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Moreover, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential use of this compound as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders, should be further explored.

Synthesis Methods

The synthesis of 3-(allyloxy)-N-(3,4-dimethylphenyl)benzamide involves the reaction of 3,4-dimethylaniline with allyl chloroformate, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained through the purification of the crude product using column chromatography.

properties

Product Name

3-(allyloxy)-N-(3,4-dimethylphenyl)benzamide

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-prop-2-enoxybenzamide

InChI

InChI=1S/C18H19NO2/c1-4-10-21-17-7-5-6-15(12-17)18(20)19-16-9-8-13(2)14(3)11-16/h4-9,11-12H,1,10H2,2-3H3,(H,19,20)

InChI Key

NYNFWOHNIVDBNY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C)C

Origin of Product

United States

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